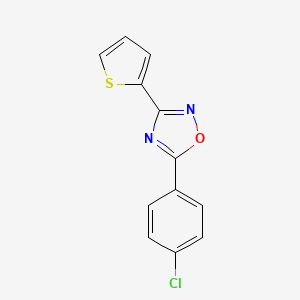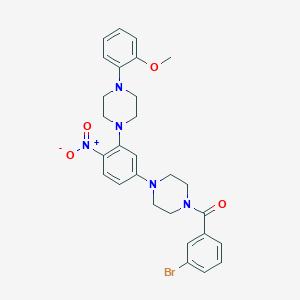![molecular formula C23H22N4O2S4 B11498773 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11498773.png)
4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazoloquinoline core, followed by the introduction of the benzenesulfonamide group. Common reagents and conditions include:
Reagents: Thionyl chloride, anhydrous solvents, and various catalysts.
Conditions: Reflux, inert atmosphere, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazoloquinolines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, compounds like 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinolines: Compounds with similar core structures but different substituents.
Benzenesulfonamides: Compounds with the benzenesulfonamide group but different core structures.
Uniqueness
The uniqueness of 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities or chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H22N4O2S4 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
4-(4,4,6,8-tetramethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S4/c1-13-11-14(2)19-17(12-13)18-20(23(3,4)25-19)32-27(21(18)30)15-5-7-16(8-6-15)33(28,29)26-22-24-9-10-31-22/h5-12,25H,1-4H3,(H,24,26) |
InChI Key |
XWTWXIINBLZXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-1-(2-methyl-2-propenyl)-6-propyl-2-thioxo-](/img/structure/B11498694.png)
![4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11498701.png)
![3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11498710.png)
![Butyric acid, 2-[[5-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methyl-, ethyl ester](/img/structure/B11498717.png)
![7-Nitropyrido[1,2-a]benzimidazole](/img/structure/B11498725.png)

![N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11498741.png)
![3-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11498757.png)
![1-(3-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11498765.png)
![4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11498774.png)
![N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide](/img/structure/B11498775.png)
![2-hydroxy-5,5-dimethyl-1-(quinolin-2-yl)-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B11498779.png)
